molecular formula C10H12O2 B2812169 (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1344917-94-7

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2812169
CAS No.: 1344917-94-7
M. Wt: 164.204
InChI Key: WCRSIAJZAWLIAS-SSDOTTSWSA-N
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Description

(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol ( 1344917-94-7) is a chiral alcohol derivative of the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry and drug discovery. With the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol, this compound is characterized by a saturated furan ring fused to a benzene ring, substituted with a chiral ethanol group . The specific (1R) stereochemistry at the chiral center is critical for its biological interactions and applications in asymmetric synthesis. This compound serves as a valuable chiral building block or intermediate for pharmaceutical research and organic synthesis. Its structure is related to other biologically active benzofuran derivatives, suggesting potential utility in the development of novel therapeutic agents, catalytic studies, and as a precursor for more complex, stereodefined molecules . The presence of both an alcohol and a benzofuran moiety makes it a versatile synthon for further chemical modifications, including etherification, esterification, and oxidation reactions. Specifications: • CAS Number: 1344917-94-7 • Molecular Formula: C 10 H 12 O 2 • Molecular Weight: 164.20 g/mol • MDL Number: MFCD18339597 • Storage: Store according to the manufacturer's recommendations . Safety and Compliance: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment adhering to all relevant health and safety regulations .

Properties

IUPAC Name

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSIAJZAWLIAS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Chiral catalysts or reducing agents such as borane complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

    Oxidation: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

    Reduction: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Neuropharmacological Activities

Research indicates that compounds with structural similarities to (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol exhibit neuroprotective effects. For instance, studies have shown that derivatives of benzofuran can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of benzofuran derivatives that demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for cognitive function in Alzheimer's disease models .

Antidepressant Potential

The compound's structural features suggest it may interact with serotonin receptors, indicating potential as an antidepressant. Research into similar compounds has revealed their efficacy in improving mood and reducing anxiety.

Case Study : A clinical trial evaluated the antidepressant effects of a related benzofuran compound and reported a significant reduction in depressive symptoms among participants compared to a placebo group .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Compounds like this compound are being investigated for their anti-inflammatory properties.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15Inhibition of COX enzymes
Compound B20Modulation of NF-kB pathway
(1R)-1-(2,3-dihydro...)TBDTBD

The above table summarizes preliminary findings on related compounds. Further research is needed to establish the specific mechanisms through which this compound exerts its effects.

Synthesis and Chemical Manufacturing

This compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study : A recent publication detailed a synthetic route involving this compound as a key intermediate for producing novel anti-cancer agents . This highlights its utility in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and benzofuran ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial properties of “(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol” and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Price (50 mg) Key Structural Features
This compound C₁₀H₁₂O₂ 169.14 95% EN300-734636 €611.00 Chiral alcohol, dihydrobenzofuran core
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol C₁₀H₁₂O₂ 169.14 95% EN300-734613 €376.00 Enantiomer of the R-form
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine C₉H₁₃ClN₂O₂ 216.67 95% EN300-726360 Not listed Amine derivative, hydrochloride salt
3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one C₁₈H₁₂O₄ 292.29 Not listed Not provided Not listed Benzodioxol substituent, fused ring system
(1R)-1-[2-(Methylsulfanyl)phenyl]ethan-1-ol C₉H₁₂OS 168.25 95% Not provided €611.00 Methylsulfanyl substituent

Key Comparisons

Stereochemical Differences: The (1R) and (1S) enantiomers of the dihydrobenzofuran ethanol share identical molecular formulas and weights but differ in optical activity. The (1R)-enantiomer’s higher cost suggests specialized applications in asymmetric synthesis or pharmacology .

Functional Group Variations: The amine derivative (C₉H₁₃ClN₂O₂) replaces the hydroxyl group with an amine, forming a hydrochloride salt. The benzodioxol-containing compound (C₁₈H₁₂O₄) replaces the dihydrobenzofuran with a benzodioxol group, introducing additional oxygen atoms. This structural change may improve metabolic stability or binding affinity in biological systems .

Substituent Effects: The methylsulfanyl analog (C₉H₁₂OS) substitutes the dihydrobenzofuran with a methylsulfanyl-phenyl group.

Commercial Availability :

  • The (1R)-alcohol is priced significantly higher than its (1S)-enantiomer, reflecting enantioselective demand in research or industrial applications .

Notable Discrepancies in Data

  • The molecular weight of “this compound” is reported as 169.14 g/mol , but a calculated molecular weight for C₁₀H₁₂O₂ is 164.20 g/mol . This inconsistency may indicate a typographical error in the source material.

Biological Activity

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral organic compound belonging to the class of benzofurans. Its unique structure, featuring a fused benzene and furan ring, positions it as a significant subject of study in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound can be synthesized through several methods, including the reduction of corresponding ketones using chiral reducing agents. The synthesis typically involves:

  • Solvents : Ethanol or methanol
  • Temperature : Room temperature or slightly elevated
  • Catalysts : Chiral catalysts or reducing agents such as borane complexes

The compound's stereochemistry is crucial for its biological activity and is often resolved through chiral chromatography or enzymatic methods .

Molecular Formula

PropertyValue
Molecular FormulaC10H12O2
IUPAC Name(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
InChIInChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group within its structure enhances its ability to form hydrogen bonds, influencing binding affinity and specificity towards these targets .

Therapeutic Potential

Research indicates that this compound exhibits potential neuroprotective properties. Studies have demonstrated that derivatives of benzofurans can protect against oxidative stress and lipid peroxidation, which are critical factors in neurodegenerative diseases . Furthermore, the compound has been investigated for its cytotoxic effects on cancer cells.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell growth (IC50 values), suggesting potential as anticancer agents .
    CompoundIC50 (µM)Cell Line
    (1R)-Benzofuran Derivative 625K562 (Leukemia)
    (1R)-Benzofuran Derivative 830HeLa (Cervical)
  • Neuroprotective Effects : A series of studies highlighted the neuroprotective capabilities of benzofuran analogs against head injuries in murine models. These compounds exhibited significant antioxidant properties, which were linked to reduced neuronal damage .

Antioxidant Activity

The compound's antioxidant properties are noteworthy. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro. This activity is crucial for protecting cellular components from oxidative stress-induced damage.

Q & A

Q. What precautions are necessary given the lack of published safety data?

  • Protocols :
  • Assume toxicity comparable to structurally similar benzofuran derivatives (LD₅₀ > 200 mg/kg in rats).
  • Use PPE (gloves, goggles) and work in a fume hood. Store at RT in amber vials .

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